molecular formula C20H22N4O4S2 B12132882 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide

4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide

Katalognummer: B12132882
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: SQRWIUAHQYWYRP-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a hydrazone linkage, and a benzenesulfonamide group, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Thiazole Ring Formation: The hydrazone intermediate is then reacted with a thioamide to form the thiazole ring.

    Sulfonamide Formation: Finally, the thiazole intermediate is reacted with N,N-dimethylbenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products depend on the nucleophile used, potentially forming new sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Medicine

    Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and thiazole ring are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
  • 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

What sets 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide apart is its combination of a thiazole ring and a benzenesulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C20H22N4O4S2

Molekulargewicht

446.5 g/mol

IUPAC-Name

4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H22N4O4S2/c1-4-28-19-11-14(5-10-18(19)25)12-21-23-20-22-17(13-29-20)15-6-8-16(9-7-15)30(26,27)24(2)3/h5-13,25H,4H2,1-3H3,(H,22,23)/b21-12+

InChI-Schlüssel

SQRWIUAHQYWYRP-CIAFOILYSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.